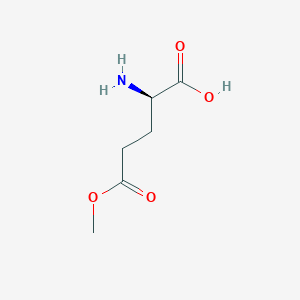

H-D-Glu(OMe)-OH

Beschreibung

BenchChem offers high-quality H-D-Glu(OMe)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Glu(OMe)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25767-60-6 | |

| Record name | D-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-04-7 | |

| Record name | 5-Methyl hydrogen D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl D-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl D-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Undefined Role of H-D-Glu(OMe)-OH in Neuroscience: A Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-D-Glu(OMe)-OH, the gamma-methyl ester of D-glutamic acid, is a chemical compound available for research purposes. Despite the central role of the glutamate (B1630785) system in neuroscience, a comprehensive review of publicly available scientific literature reveals no established or defined role for H-D-Glu(OMe)-OH in neuroscience . Its primary utility, as documented, lies in the realm of synthetic chemistry as a building block for more complex molecules, particularly in peptide synthesis. This technical guide will address the current state of knowledge, or lack thereof, regarding H-D-Glu(OMe)-OH's neurological function and will provide context based on the broader understanding of the glutamatergic system and related compounds.

Chemical Identity and Properties

H-D-Glu(OMe)-OH is the D-enantiomer of glutamic acid gamma-methyl ester. Its chemical structure is characterized by a D-glutamic acid backbone with a methyl ester protecting the side chain (gamma) carboxyl group.

| Property | Value |

| Chemical Name | D-Glutamic acid gamma-methyl ester |

| Synonyms | H-D-Glu(OMe)-OH |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 6461-04-7 |

The Glutamatergic System: A Framework for Potential Interaction

To understand the theoretical context in which H-D-Glu(OMe)-OH might be investigated, it is essential to appreciate the function of the endogenous neurotransmitter, L-glutamic acid. L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, critical for synaptic transmission, plasticity, learning, and memory. Its actions are mediated by a family of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors (mGluRs).

Due to its structural similarity to L-glutamate, any investigation into the neuroscientific role of H-D-Glu(OMe)-OH would logically begin with its potential interaction with these receptors.

Current State of Research: A Notable Absence of Evidence

Extensive searches of scientific databases for studies on the biological activity, pharmacology, and neurological effects of H-D-Glu(OMe)-OH have yielded no specific results. There is a significant lack of published research detailing:

-

Receptor Binding Affinity: No data is available on the binding affinity of H-D-Glu(OMe)-OH for any glutamate receptor subtype.

-

Electrophysiological Effects: There are no published studies on the effects of H-D-Glu(OMe)-OH on neuronal excitability, synaptic transmission, or long-term potentiation/depression.

-

In Vivo Studies: No in vivo experiments in animal models have been reported to assess the behavioral, neuroprotective, or neurotoxic effects of H-D-Glu(OMe)-OH.

-

Signaling Pathways: Consequently, no signaling pathways have been identified as being modulated by this compound.

Theoretical Considerations and Future Directions

While no direct role is established, we can speculate on potential avenues of research based on related compounds:

-

D-Amino Acids and NMDA Receptors: Some D-amino acids, such as D-serine, are known to act as co-agonists at the glycine (B1666218) site of the NMDA receptor. It is conceivable that H-D-Glu(OMe)-OH could be investigated for similar modulatory properties.

-

Glutamate Analogs as Research Tools: Synthetic glutamate analogs are instrumental in dissecting the function of different glutamate receptor subtypes. H-D-Glu(OMe)-OH could serve as a precursor for the synthesis of novel, more complex D-glutamate derivatives designed to probe receptor structure and function.

-

Prodrug Potential: The esterification of the side chain carboxyl group increases the lipophilicity of the molecule compared to D-glutamic acid. This chemical modification is a common strategy in prodrug design to enhance blood-brain barrier permeability. In theory, if H-D-Glu(OMe)-OH were to cross the blood-brain barrier and be hydrolyzed by esterases in the brain, it would release D-glutamic acid. However, the functional consequences of elevating D-glutamic acid levels in the brain are not well-established and would require significant investigation.

Established Application: A Tool for Chemical Synthesis

The most concrete role for H-D-Glu(OMe)-OH, and its L-isomer, is in synthetic organic chemistry. The methyl ester serves as a protecting group for the side-chain carboxylic acid of glutamic acid during multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS). This prevents the side chain from participating in unintended reactions during peptide chain elongation.

Conceptual Workflow for Use in Peptide Synthesis

Below is a generalized workflow illustrating how an N-terminally protected version of H-D-Glu(OMe)-OH (e.g., Fmoc-D-Glu(OMe)-OH) would be used in SPPS.

Conclusion

H-D-Glu(OMe)-OH: A Linchpin in the Synthesis of Neuroactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While not a direct neuroprotective agent itself, H-D-Glu(OMe)-OH, or D-glutamic acid γ-methyl ester, serves as a critical starting material and versatile precursor in the synthesis of novel, biologically active molecules with significant potential in neuroscience.[1][2] Its structural similarity to glutamate (B1630785), the primary excitatory neurotransmitter in the vertebrate nervous system, makes its derivatives ideal candidates for investigating and modulating glutamate receptor systems.[2][3] These systems are deeply implicated in the pathophysiology of numerous neurological disorders, making the compounds derived from H-D-Glu(OMe)-OH valuable tools in the quest for new therapeutic strategies.[1]

This technical guide explores the role of H-D-Glu(OMe)-OH as a foundational building block in the development of potential neuroprotective agents, detailing its applications in synthesizing glutamate receptor ligands and providing a conceptual framework for the experimental workflows involved.

Core Applications in Neuro-Pharmacological Research

The primary significance of H-D-Glu(OMe)-OH in neuroprotection research lies in its utility as a scaffold for creating more complex and specific molecules. Researchers leverage its structure to synthesize conformationally restricted glutamate analogs and other derivatives that can selectively interact with glutamate receptors, such as the NMDA receptor.[2] This targeted interaction is crucial for developing therapeutic agents that can modulate excitatory neurotransmission, a key factor in both normal brain function and disease.[4]

The esterification of the γ-carboxyl group provides a convenient chemical handle for further modification and can influence the molecule's properties, such as its ability to cross the blood-brain barrier.[5] While the L-isomer, H-Glu(OMe)-OH, has been theoretically proposed as a potential glutamate prodrug for its increased lipophilicity, there is a notable scarcity of research to validate this hypothesis.[5] The D-isomer, H-D-Glu(OMe)-OH, is primarily used in the synthesis of compounds for research purposes.

Summary of Synthesized Compounds and Their Relevance

The derivatives synthesized from H-D-Glu(OMe)-OH are instrumental in probing the structure-activity relationships of glutamate receptors and in the rational design of new drugs.[4]

| Compound Class | Description | Relevance to Neuroprotection Research |

| Conformationally Restricted Glutamate Analogs | These are molecules where the structure of the glutamate backbone is rigidified, often through cyclization. This restricted movement allows the analog to bind with high specificity to a particular subtype of glutamate receptor. | By selectively targeting receptor subtypes (e.g., specific NMDA receptor subunits), these analogs help to dissect the roles of different receptors in neuronal death and survival pathways, providing a basis for designing highly targeted neuroprotective drugs with fewer side effects. |

| NMDA Receptor Ligands (Agonists/Antagonists) | These compounds are designed to either activate (agonists) or block (antagonists) NMDA receptors.[4] H-D-Glu(OMe)-OH can serve as a starting point for multi-step syntheses of these ligands. | Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a common pathway of neuronal injury in stroke, epilepsy, and neurodegenerative diseases. Selective antagonists derived from glutamate analogs can prevent this overactivation, offering a direct neuroprotective strategy. |

| Peptidomimetics | These are molecules that mimic the structure and function of peptides. H-D-Glu(OMe)-OH can be incorporated into peptide-like structures to create novel compounds that interact with neuronal receptors or enzymes. | Peptidomimetics can offer improved stability and bioavailability compared to natural peptides. In a neuroprotective context, they could be designed to interfere with protein-protein interactions involved in apoptotic cascades or to modulate neuropeptide signaling. |

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of a particular neuroprotective agent from H-D-Glu(OMe)-OH are proprietary or found within dense scientific literature, a generalized, conceptual workflow can be outlined. This workflow represents a common strategy for creating conformationally restricted glutamate analogs.

Conceptual Protocol: Synthesis of a Conformationally Restricted Glutamate Analog

-

Protection of the Amino Group: The synthesis begins by protecting the primary amine of H-D-Glu(OMe)-OH. A common protecting group is the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting H-D-Glu(OMe)-OH with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This step prevents the highly reactive amino group from participating in subsequent reactions.

-

Activation of the α-Carboxylic Acid: The free α-carboxylic acid is then activated to facilitate the formation of a new bond, which will create the conformational restriction. This can be done using standard peptide coupling reagents.

-

Intramolecular Cyclization: The activated carboxylic acid reacts with another part of the molecule, often a nucleophile introduced in a previous step, to form a cyclic structure. This cyclization is the key step that "locks" the molecule into a specific conformation.

-

Deprotection: In the final step, the Boc protecting group is removed from the amino group, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the final, biologically active glutamate analog.

-

Purification and Characterization: The final product is purified, often using techniques like high-performance liquid chromatography (HPLC), and its structure is confirmed using methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the conceptual synthetic workflow and the theoretical mechanism by which a derived glutamate analog could interact with a neuronal receptor.

Caption: Conceptual workflow for synthesizing a glutamate analog from H-D-Glu(OMe)-OH.

References

Investigating the Metabolic Pathways of D-glutamic Acid 5-Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glutamic acid 5-methyl ester, a derivative of the non-proteinogenic D-glutamic acid, holds potential for applications in neurobiology and as a precursor for bioactive compounds.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and therapeutic potential. This technical guide provides a comprehensive overview of the hypothesized metabolic pathways of D-glutamic acid 5-methyl ester, detailing the key enzymatic steps and subsequent catabolism. This document outlines detailed experimental protocols for investigating these pathways and presents a framework for quantitative analysis of the involved metabolites.

Introduction

D-amino acids and their derivatives are increasingly recognized for their physiological and pathological roles in mammals. D-glutamic acid 5-methyl ester, while not extensively studied, is presumed to undergo metabolic transformation to exert its biological effects. This guide delineates a putative two-stage metabolic pathway: initial hydrolysis of the methyl ester to yield D-glutamic acid, followed by the enzymatic conversion of D-glutamic acid into downstream metabolites. The primary enzymes implicated in this pathway are carboxylesterases, D-aspartate oxidase, and D-glutamate cyclase.

Proposed Metabolic Pathways

The metabolism of D-glutamic acid 5-methyl ester is proposed to proceed through two principal enzymatic steps, as illustrated in the pathway diagram below.

Caption: Proposed metabolic pathways of D-glutamic acid 5-methyl ester.

Stage 1: Hydrolysis by Carboxylesterases

The initial and pivotal step in the metabolism of D-glutamic acid 5-methyl ester is the hydrolysis of the ester bond to liberate D-glutamic acid and methanol. This reaction is likely catalyzed by carboxylesterases (CEs), a family of serine hydrolases abundant in the liver and other tissues, known for their broad substrate specificity towards ester-containing compounds.[1][2][3] Human carboxylesterases 1 (hCE1) and 2 (hCE2) are the primary enzymes involved in the metabolism of xenobiotic and endobiotic esters.[3] The substrate specificity of these enzymes is determined by the relative sizes of the acyl and alcohol moieties of the ester.[2]

Stage 2: Metabolism of D-Glutamic Acid

Following its formation, D-glutamic acid is expected to be metabolized by two primary pathways:

-

Oxidative Deamination: D-aspartate oxidase, an FAD-containing flavooxidase, is specific for acidic D-amino acids, including D-glutamate.[4] This enzyme catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[5][6]

-

Cyclization: D-glutamate cyclase, an enzyme found in mammalian tissues, catalyzes the conversion of D-glutamate to 5-oxo-D-proline.[7][8][9] This pathway represents an alternative metabolic fate for D-glutamate.

Quantitative Data

The following tables summarize the key quantitative parameters for the enzymes involved in the metabolic pathways of D-glutamic acid 5-methyl ester. It is important to note that specific kinetic data for D-glutamic acid 5-methyl ester are not currently available in the literature and require experimental determination.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| D-Glutamic Acid 5-Methyl Ester | Carboxylesterase (hCE1) | Data not available | Data not available | - |

| D-Glutamic Acid 5-Methyl Ester | Carboxylesterase (hCE2) | Data not available | Data not available | - |

| p-Nitrophenyl butyrate | Carboxylesterase (hCE1) | 1650 ± 190 | 12.0 ± 0.6 | [10] |

| p-Nitrophenyl butyrate | Carboxylesterase (hiCE) | 29 ± 5 | 0.8 ± 0.1 | [10] |

| p-Nitrophenyl caproate (C6) | Pyrobaculum calidifontis Esterase | 164 ± 30 | 4050 (U/mg) | [11] |

Table 1: Kinetic Parameters for Carboxylesterases. Note: hiCE is a human intestinal carboxylesterase.

| Substrate | Enzyme | Km (mM) | Source |

| D-Glutamate | D-Aspartate Oxidase | Data not available | - |

| D-Glutamate | D-Glutamate Cyclase | 0.33 | [9] |

| 5-oxo-D-proline | D-Glutamate Cyclase | 1.3 | [9] |

Table 2: Kinetic Parameters for D-Glutamate Metabolizing Enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the metabolic pathways of D-glutamic acid 5-methyl ester.

Experimental Workflow

The overall experimental workflow to determine the metabolic fate of D-glutamic acid 5-methyl ester is depicted below.

Caption: Experimental workflow for investigating the metabolism of D-glutamic acid 5-methyl ester.

Carboxylesterase Activity Assay

This protocol is adapted for a 96-well plate format to determine the rate of hydrolysis of D-glutamic acid 5-methyl ester by carboxylesterases.

Materials:

-

Human liver microsomes or recombinant human carboxylesterases (hCE1 and hCE2)

-

D-Glutamic acid 5-methyl ester (substrate)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated D-glutamic acid)

-

96-well microplate

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of D-glutamic acid 5-methyl ester in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 7.4).

-

Add the enzyme source (liver microsomes or recombinant enzyme) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the D-glutamic acid 5-methyl ester stock solution to each well. The final concentration should be varied to determine kinetic parameters.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the formation of D-glutamic acid at each time point to determine the reaction rate.

D-Aspartate Oxidase Activity Assay

This protocol describes a coupled-enzyme assay to measure the activity of D-aspartate oxidase on D-glutamic acid by monitoring the production of ammonia (B1221849).[12]

Materials:

-

Recombinant D-aspartate oxidase

-

D-Glutamic acid (substrate)

-

α-Ketoglutarate

-

NADH

-

L-Glutamate dehydrogenase (GDH)

-

Pyrophosphate buffer (pH 8.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing pyrophosphate buffer (pH 8.5), α-ketoglutarate, NADH, and GDH.

-

Add D-glutamic acid to the reaction mixture.

-

Initiate the reaction by adding D-aspartate oxidase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by GDH in the presence of ammonia produced from the D-aspartate oxidase reaction.

-

Calculate the rate of D-glutamate oxidation based on the rate of NADH consumption.

D-Glutamate Cyclase Activity Assay

This colorimetric assay measures the activity of D-glutamate cyclase by quantifying the formation of 5-oxo-D-proline.[13]

Materials:

-

Recombinant D-glutamate cyclase

-

D-Glutamic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

2-Nitrophenylhydrazine hydrochloride (NPH)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

-

Colorimetric plate reader

Procedure:

-

Incubate recombinant D-glutamate cyclase with D-glutamic acid in Tris-HCl buffer (pH 8.0) at 37°C.

-

Terminate the reaction at various time points.

-

Derivatize the product, 5-oxo-D-proline, by adding NPH and EDC. This reaction forms a colored hydrazone derivative.

-

Measure the absorbance of the resulting solution at the appropriate wavelength using a colorimetric plate reader.

-

Quantify the amount of 5-oxo-D-proline formed using a standard curve.

LC-MS/MS Method for Metabolite Quantification

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of D-glutamic acid 5-methyl ester and its metabolites.[14][15][16]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for D-glutamic acid 5-methyl ester, D-glutamic acid, α-ketoglutarate, and 5-oxo-D-proline, along with their corresponding stable isotope-labeled internal standards.

Caption: Workflow for LC-MS/MS quantification of metabolites.

Conclusion

The metabolic pathways of D-glutamic acid 5-methyl ester are hypothesized to involve an initial hydrolysis step mediated by carboxylesterases, followed by the metabolism of the resulting D-glutamic acid via D-aspartate oxidase and D-glutamate cyclase. This technical guide provides a comprehensive framework for investigating these pathways, including detailed experimental protocols and a structure for quantitative data analysis. The successful elucidation of these metabolic pathways will be instrumental in advancing the understanding of the pharmacological and toxicological profile of D-glutamic acid 5-methyl ester and will support its potential development as a therapeutic agent. Further research is warranted to determine the specific kinetic parameters of the enzymes involved and to validate these proposed pathways in vivo.

References

- 1. imedpub.com [imedpub.com]

- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 8. D-glutamate cyclase - Wikipedia [en.wikipedia.org]

- 9. Structural and enzymatic properties of mammalian d-glutamate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide on H-D-Glu(OMe)-OH and its Interaction with Glutamate Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Glu(OMe)-OH, also known as D-glutamic acid γ-methyl ester, is a derivative of the D-isoform of the amino acid glutamate (B1630785).[1][2] As an analogue of the primary excitatory neurotransmitter in the central nervous system, this compound is of significant interest for research in neuroscience and pharmacology.[3] Its structural similarity to glutamate suggests a potential interaction with glutamate receptors, which are critical mediators of synaptic transmission and plasticity.[3] This technical guide provides a comprehensive overview of the current understanding of H-D-Glu(OMe)-OH's interaction with glutamate receptors, detailed experimental protocols for its characterization, and insights into the potential downstream signaling pathways it may modulate.

Physicochemical Properties of H-D-Glu(OMe)-OH

A foundational understanding of the physicochemical properties of H-D-Glu(OMe)-OH is essential for its application in experimental settings.

| Property | Value | Reference |

| Synonyms | D-Glutamic acid γ-methyl ester | [1] |

| CAS Number | 6461-04-7 | [4] |

| Molecular Formula | C₆H₁₁NO₄ | [4] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥99% | [5] |

Interaction with Glutamate Receptors: A Mechanistic Overview

Glutamate receptors are broadly categorized into two families: ionotropic (iGluRs) and metabotropic (mGluRs). The iGluRs are ligand-gated ion channels that include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[6] mGluRs are G-protein coupled receptors that modulate synaptic activity and excitability.[3]

Given that H-D-Glu(OMe)-OH is a D-amino acid derivative, it is hypothesized to primarily act as an antagonist at the glycine (B1666218) co-agonist site or the glutamate binding site of the NMDA receptor. The D-isomeric configuration often confers antagonistic properties at glutamate receptors.

Quantitative Data on Receptor Interaction

As of the date of this guide, specific binding affinity (Kᵢ) and functional potency (IC₅₀ or EC₅₀) values for H-D-Glu(OMe)-OH at the various glutamate receptor subtypes have not been reported in the reviewed literature. The following tables are presented as a template for the systematic characterization of this compound.

Table 2.1: Binding Affinity of H-D-Glu(OMe)-OH at Ionotropic Glutamate Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Conditions |

| NMDA | e.g., [³H]CGP 39653 | - | - |

| AMPA | e.g., [³H]AMPA | - | - |

| Kainate | e.g., [³H]Kainate | - | - |

Table 2.2: Functional Activity of H-D-Glu(OMe)-OH at Ionotropic Glutamate Receptors

| Receptor Subtype | Agonist | IC₅₀ (µM) | Assay Type |

| NMDA | NMDA/Glycine | - | Electrophysiology |

| AMPA | AMPA | - | Electrophysiology |

| Kainate | Kainate | - | Electrophysiology |

Table 2.3: Functional Activity of H-D-Glu(OMe)-OH at Metabotropic Glutamate Receptors

| Receptor Subtype | Agonist | EC₅₀/IC₅₀ (µM) | Assay Type |

| Group I (mGluR1, 5) | e.g., DHPG | - | Calcium mobilization |

| Group II (mGluR2, 3) | e.g., LY354740 | - | cAMP measurement |

| Group III (mGluR4, 6, 7, 8) | e.g., L-AP4 | - | cAMP measurement |

Experimental Protocols

To determine the quantitative data outlined above, the following detailed experimental protocols are recommended.

Radioligand Binding Assay for Glutamate Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of H-D-Glu(OMe)-OH for glutamate receptors.

Objective: To determine the Kᵢ of H-D-Glu(OMe)-OH at a specific glutamate receptor subtype.

Materials:

-

Membrane preparations from cells expressing the target glutamate receptor subtype.

-

Radioligand specific for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).

-

H-D-Glu(OMe)-OH.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the specific radioligand, and a range of concentrations of H-D-Glu(OMe)-OH. For determining non-specific binding, a high concentration of a known unlabeled ligand is used in a separate set of wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the H-D-Glu(OMe)-OH concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional effects of H-D-Glu(OMe)-OH on glutamate receptor-mediated currents.

Objective: To determine the IC₅₀ of H-D-Glu(OMe)-OH for the inhibition of agonist-evoked currents at a specific glutamate receptor subtype.

Materials:

-

Cells expressing the target glutamate receptor (e.g., HEK293 cells or primary neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal solution (e.g., containing CsCl, HEPES, EGTA, ATP, GTP).

-

Specific agonist for the target receptor (e.g., NMDA and glycine for NMDA receptors).

-

H-D-Glu(OMe)-OH.

Workflow Diagram:

Procedure:

-

Cell Preparation: Plate cells expressing the target receptor onto coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the specific agonist to evoke an inward current.

-

Compound Application: After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of H-D-Glu(OMe)-OH.

-

Data Acquisition: Record the peak amplitude of the agonist-evoked current at each concentration of the test compound.

-

Data Analysis: Normalize the current amplitudes to the baseline response and plot the percent inhibition against the logarithm of the H-D-Glu(OMe)-OH concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Downstream Signaling Pathways

Assuming H-D-Glu(OMe)-OH acts as an NMDA receptor antagonist, its primary effect would be to block the influx of Ca²⁺ through the NMDA receptor channel. This would, in turn, modulate various downstream signaling cascades that are crucial for synaptic plasticity and cell survival. One of the key pathways affected by NMDA receptor activity is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, which subsequently influences the phosphorylation of the cAMP response element-binding protein (CREB).

Signaling Pathway Diagram:

Conclusion

H-D-Glu(OMe)-OH is a compound with the potential to interact with glutamate receptors, most likely as an antagonist at the NMDA receptor. While specific quantitative data on its pharmacological profile is currently lacking, this guide provides the necessary theoretical framework and detailed experimental protocols for its comprehensive characterization. The elucidation of its binding affinities and functional potencies will be crucial for its validation as a pharmacological tool and for understanding its potential therapeutic applications in neurological and psychiatric disorders where glutamate signaling is dysregulated. The provided diagrams for experimental workflows and signaling pathways offer a clear visual representation of the necessary steps for its characterization and its potential mechanism of action.

References

The Enigmatic Role of D-Glutamate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While L-glutamate is unequivocally the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), the function of its chiral counterpart, D-glutamate, remains a subject of intensive investigation and considerable debate. Historically considered absent or physiologically irrelevant in the mammalian brain, emerging evidence suggests a nuanced role for D-glutamate, particularly at the intersection of the gut-brain axis and in the pathophysiology of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of D-glutamate in the CNS, focusing on its synthesis, catabolism, and potential neuromodulatory functions. We present available quantitative data, detail experimental protocols for its detection, and visualize key metabolic and signaling pathways to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Introduction: The D-Amino Acid Revolution in Neuroscience

The central dogma of amino acid biology in mammals has long centered on the exclusive functional importance of L-enantiomers. However, the discovery of significant concentrations of D-serine and D-aspartate in the CNS, acting as potent modulators of N-methyl-D-aspartate (NMDA) receptor activity, has revolutionized our understanding of neurotransmission. This paradigm shift has prompted a re-examination of other D-amino acids, including D-glutamate.

Unlike D-serine, endogenous D-glutamate is largely considered to be absent or below quantifiable levels in the mammalian brain under normal physiological conditions. This scarcity suggests that D-glutamate does not function as a classical, synaptically-released neurotransmitter akin to its L-isoform. Instead, its potential significance appears to lie in its exogenous origin, primarily from the gut microbiota, and its possible role as a biomarker or pathogenic factor in neurological diseases such as Alzheimer's disease. This guide will synthesize the sparse but growing body of evidence concerning D-glutamate's function, metabolism, and analytical detection within the CNS.

Synthesis and Metabolism of D-Glutamate

The metabolic pathways of D-glutamate are distinct from the well-characterized L-glutamate-glutamine cycle. Its presence, or lack thereof, in the CNS is governed by a unique set of enzymes and potential external sources.

Endogenous Synthesis: A Point of Contention

There is currently no definitive evidence for a dedicated glutamate (B1630785) racemase enzyme in mammalian brain tissue that converts L-glutamate to D-glutamate. This stands in contrast to D-serine, which is synthesized from L-serine by serine racemase. The conspicuous absence of D-glutamate in most analyses of perfused brain tissue suggests that endogenous production is negligible.

Exogenous Source: The Gut Microbiota

A significant source of D-glutamate is the gut microbiome. Certain species of gut bacteria, such as Corynebacterium glutamicum and Brevibacterium lactofermentum, possess glutamate racemase and can efficiently convert dietary L-glutamate into D-glutamate. This peripherally-produced D-glutamate can enter systemic circulation and represents a potential communication channel along the microbiota-gut-brain axis. The diagram below illustrates this proposed pathway.

Catabolism: The Role of D-Aspartate Oxidase

The primary enzyme responsible for the degradation of acidic D-amino acids is D-aspartate oxidase (DDO), not D-amino acid oxidase (DAAO), which degrades neutral D-amino acids like D-serine. DDO catalyzes the oxidative deamination of D-aspartate and, putatively, D-glutamate to their corresponding α-keto acids. DDO is expressed in the adult brain, and its activity increases postnatally, which may contribute to the low levels of D-aspartate and D-glutamate in the adult CNS.

The Gut-Brain Connection: Unraveling the Role of Gut Microbiota and D-Glutamate in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

The burgeoning field of microbiome research has unveiled a profound and intricate communication network between the gut and the brain, known as the gut-brain axis. This bidirectional signaling pathway is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD), the most common form of dementia. Emerging evidence points to a fascinating link between alterations in the gut microbiota, the production of the neuromodulator D-glutamate, and the progression of AD. This technical guide provides a comprehensive overview of this connection, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways to support further research and therapeutic development in this critical area.

Gut Microbiota Dysbiosis in Alzheimer's Disease

A growing body of evidence indicates a significant alteration in the composition of the gut microbiota in individuals with Alzheimer's disease compared to healthy, age-matched controls. This dysbiosis is characterized by changes in microbial diversity and the relative abundance of specific bacterial taxa.

Quantitative Alterations in Gut Microbiota Composition

Several meta-analyses and individual studies have identified consistent patterns of gut microbiota changes in AD patients. The following tables summarize key quantitative findings from this research.

| Phylum | Direction of Change in AD | Key Findings | References |

| Firmicutes | Decreased | A meta-analysis of 11 studies showed a significantly lower abundance of this phylum in AD patients. | [1] |

| Actinobacteria | Decreased | Reduced levels of Bifidobacterium, a genus within this phylum, have been reported in AD patients. | [2] |

| Bacteroidetes | Increased | Multiple studies have observed an enrichment of this phylum in the gut of AD patients. | [2] |

| Proteobacteria | Increased | A meta-analysis indicated a higher abundance of this pro-inflammatory phylum in individuals with AD. | [1] |

Table 1: Summary of Gut Microbiota Alterations at the Phylum Level in Alzheimer's Disease.

| Genus | Direction of Change in AD | Key Findings | References |

| Bifidobacterium | Decreased | Consistently reported to be less abundant in AD patients across several studies. | [2] |

| Lactobacillus | Increased | Some studies report an increased abundance in AD, though findings can be variable. | [3] |

| Bacteroides | Increased | Frequently observed to be enriched in the gut microbiome of AD patients. | [2] |

| Alistipes | Increased | Another genus within the Bacteroidetes phylum that is often found in higher abundance in AD. | [2] |

| Escherichia/Shigella | Increased | Higher levels of these pro-inflammatory bacteria have been correlated with amyloid-positive status in cognitively impaired patients. | [2] |

| Faecalibacterium | Decreased | A known producer of the anti-inflammatory short-chain fatty acid butyrate, this genus is often depleted in AD. | [4] |

| Ruminococcus | Decreased | Several studies have reported a lower abundance of this genus in individuals with AD. | [4] |

Table 2: Summary of Gut Microbiota Alterations at the Genus Level in Alzheimer's Disease.

D-Glutamate: A Microbial Metabolite at the Crossroads of the Gut-Brain Axis

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in learning and memory through its interaction with N-methyl-D-aspartate (NMDA) receptors. While L-glutamate is the predominant form in the human body, its stereoisomer, D-glutamate, is also emerging as a key signaling molecule. A notable source of D-glutamate is the gut microbiota.

Certain gut bacteria possess the enzyme glutamate racemase, which enables them to convert L-glutamate from dietary sources into D-glutamate.[5][6] This microbially-produced D-glutamate can then enter the systemic circulation and potentially cross the blood-brain barrier to influence neuronal function.

Quantitative Data on D-Glutamate Levels in Alzheimer's Disease

Recent studies have begun to quantify the levels of D-glutamate in the plasma of individuals across the cognitive spectrum, revealing a potential link between this metabolite and AD.

| Group | Plasma D-Glutamate (ng/mL, Mean ± SD) |

| Healthy Controls | 1620.08 ± 548.80 |

| Mild Cognitive Impairment (MCI) | 1097.79 ± 283.99 |

| Alzheimer's Disease (AD) | 785.10 ± 720.06 |

Table 3: Plasma D-Glutamate Levels in Healthy Controls, Mild Cognitive Impairment, and Alzheimer's Disease. [7]

These findings suggest that lower peripheral levels of D-glutamate are associated with cognitive impairment and AD.[7]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.

1. Fecal Sample Collection and Storage:

-

Collect fresh fecal samples in sterile containers.

-

Immediately freeze samples at -80°C to preserve microbial DNA.

2. DNA Extraction:

-

Utilize a commercially available fecal DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) according to the manufacturer's instructions.

-

Include a bead-beating step to ensure efficient lysis of bacterial cells.

3. 16S rRNA Gene Amplification:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

-

Perform PCR in triplicate for each sample to minimize amplification bias.[8]

4. Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons.

-

Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing.

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

5. Bioinformatic Analysis:

-

Perform quality filtering of the raw sequencing reads to remove low-quality sequences.

-

Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or use Amplicon Sequence Variants (ASVs).[9]

-

Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.[9]

-

Calculate alpha (within-sample) and beta (between-sample) diversity metrics.

-

Perform statistical analysis to identify differentially abundant taxa between experimental groups.

Measurement of D-Glutamate in Plasma using HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of D-glutamate in plasma samples.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).[10][11][12]

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Derivatization (Optional but often necessary for chiral separation):

-

To distinguish between D- and L-glutamate, a derivatization step using a chiral reagent may be required prior to chromatographic separation.

3. UPLC-MS/MS Analysis:

-

Utilize an ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Employ a reversed-phase C18 column for chromatographic separation.[12]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Detect and quantify D-glutamate using the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[12]

4. Data Analysis:

-

Generate a standard curve using known concentrations of D-glutamate.

-

Calculate the concentration of D-glutamate in the plasma samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the interplay between the gut microbiota, D-glutamate, and Alzheimer's disease.

Signaling Pathway: Gut-Derived D-Glutamate and Neuronal NMDA Receptors in AD

References

- 1. Gut microbiota in patients with Alzheimer’s disease spectrum: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Roles and Mechanisms of Gut Microbiota in Patients With Alzheimer’s Disease [frontiersin.org]

- 3. Frontiers | Gut microbiota dysbiosis in patients with Alzheimer’s disease and correlation with multiple cognitive domains [frontiersin.org]

- 4. Gut microbiota changes in patients with Alzheimer’s disease spectrum based on 16S rRNA sequencing: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-glutamate and Gut Microbiota in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 9. Fecal Sample Collection and 16S rRNA Gene Sequencing [bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. edepot.wur.nl [edepot.wur.nl]

H-D-Glu(OMe)-OH as a Precursor in Neurotransmitter Synthesis: A Technical Guide

Disclaimer: The role of H-D-Glu(OMe)-OH as a direct precursor for the synthesis of the neurotransmitter D-glutamate in the central nervous system (CNS) is a topic of theoretical exploration rather than established scientific consensus. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying principles, hypothetical mechanisms, and the experimental frameworks required to investigate this potential application.

Introduction: The Glutamate (B1630785) Challenge and the Blood-Brain Barrier

L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1] Conversely, the dysregulation of glutamatergic neurotransmission is implicated in a host of neurological and psychiatric disorders. Despite its central role, direct administration of L-glutamate for therapeutic intervention is impeded by its inability to efficiently cross the blood-brain barrier (BBB).[1] The brain maintains a tightly controlled environment, and the BBB actively transports glutamate out of the CNS to prevent excitotoxicity.[2]

This has spurred interest in prodrug strategies, where a lipophilic, inactive derivative of a drug is designed to cross the BBB and then be converted to the active compound within the brain. H-D-Glu(OMe)-OH, the gamma-methyl ester of D-glutamic acid, represents a chemical entity that, based on its structure, could theoretically act as such a precursor for D-glutamate.

The Enigmatic Role of D-Amino Acids in the Central Nervous System

While L-amino acids are the canonical building blocks of proteins, a growing body of evidence has revealed the presence and specific functions of D-amino acids in the mammalian CNS. The most well-characterized of these are D-serine and D-aspartate, which act as potent neuromodulators.[3][4]

-

D-Serine: Functions as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[3]

-

D-Aspartate: Also interacts with the NMDA receptor and is involved in neuronal development and endocrine function.[4][5]

The presence and activity of these D-amino acids have challenged the long-held belief that only L-isomers are biologically relevant in higher organisms. However, in stark contrast to D-serine and D-aspartate, D-glutamate has been found to be present in negligible or non-quantifiable amounts in the mammalian brain. [6] This critical finding suggests that either D-glutamate does not have a significant physiological role in neurotransmission or it is subject to extremely rapid and efficient degradation.

H-D-Glu(OMe)-OH: A Hypothetical Precursor for D-Glutamate

The primary rationale for considering H-D-Glu(OMe)-OH as a potential D-glutamate precursor lies in its chemical structure. The esterification of the gamma-carboxyl group with a methyl group increases the lipophilicity of the molecule. This is a common strategy to enhance the ability of a compound to passively diffuse across the lipid-rich membranes of the BBB.

Proposed Mechanism of Action

The hypothetical pathway for H-D-Glu(OMe)-OH to increase D-glutamate levels in the CNS involves a two-step process:

-

Blood-Brain Barrier Penetration: The increased lipophilicity of H-D-Glu(OMe)-OH is theorized to facilitate its transport across the BBB via passive diffusion.

-

Intracerebral Metabolism: Once inside the CNS, the methyl ester would be hydrolyzed by endogenous esterases, releasing D-glutamate and methanol. The newly formed D-glutamate could then potentially interact with neuronal receptors.

Hypothetical Metabolic Pathway of H-D-Glu(OMe)-OH in the CNS

Caption: Hypothetical pathway of H-D-Glu(OMe)-OH crossing the BBB and its conversion to D-glutamate.

Quantitative Data Summary

Direct quantitative data on the conversion of H-D-Glu(OMe)-OH to D-glutamate in the brain is currently unavailable in the scientific literature. The following tables provide relevant context regarding glutamate concentrations and the enzymatic activity of D-aspartate oxidase, which also metabolizes D-glutamate.

| Parameter | Brain Region/Compartment | Concentration | Reference(s) |

| L-Glutamate | Whole Brain | 10,000-12,000 µmol/L | [7] |

| Extracellular Fluid | 0.5-2 µmol/L | [7] | |

| Plasma | 50-100 µmol/L | [7] | |

| D-Glutamate | Perfused Mouse Brain | Not Quantifiable | [6] |

| D-Aspartate | Various Brain Regions | Varies (low µM range) | [5] |

| D-Serine | Various Brain Regions | Varies (µM range) | [3] |

| Table 1: Approximate Concentrations of Glutamate and other D-Amino Acids in the Mammalian Brain. |

| Enzyme | Substrate | kcat (s⁻¹) | pH | Temperature (°C) | Reference(s) |

| D-Aspartate Oxidase (Human) | D-Aspartate | 81.3 | 8.3 | 25 | [8] |

| D-Glutamate | 11.3 | 8.3 | 25 | [8] | |

| N-methyl D-aspartate | 73.6 | 8.3 | 25 | [8] | |

| D-Asparagine | 8.3 | 8.3 | 25 | [8] | |

| Table 2: Kinetic Parameters of Human D-Aspartate Oxidase for Various Substrates. |

Experimental Protocols for Validation

To validate the hypothesis that H-D-Glu(OMe)-OH serves as a precursor to D-glutamate in the CNS, a series of rigorous in vitro and in vivo experiments are necessary.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

Objective: To determine the passive permeability of H-D-Glu(OMe)-OH across an artificial membrane mimicking the BBB and compare it to D-glutamic acid.

Methodology:

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

-

Donor Solution Preparation: Prepare solutions of H-D-Glu(OMe)-OH and D-glutamic acid at a known concentration in a buffer solution (e.g., PBS, pH 7.4).

-

Assay Execution: Add the donor solutions to the filter plate wells. The acceptor plate, containing buffer, is placed underneath. The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantification: The concentration of the compounds in both the donor and acceptor wells is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

Where:

-

VD is the volume of the donor well

-

VA is the volume of the acceptor well

-

A is the filter area

-

t is the incubation time

-

CA(t) is the concentration in the acceptor well at time t

-

Cequilibrium is the concentration at equilibrium

-

A significantly higher Papp value for H-D-Glu(OMe)-OH compared to D-glutamic acid would support the hypothesis of enhanced BBB penetration.[1]

PAMPA Experimental Workflow

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vivo Microdialysis with Systemic Administration

Objective: To measure real-time changes in extracellular D-glutamate concentrations in a specific brain region of a living animal following systemic administration of H-D-Glu(OMe)-OH.

Methodology:

-

Animal Model: Utilize adult male Sprague-Dawley rats or C57BL/6 mice.

-

Stereotaxic Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex). Allow for a post-operative recovery period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish basal extracellular D-glutamate levels.

-

Drug Administration: Administer H-D-Glu(OMe)-OH via intraperitoneal (IP) or intravenous (IV) injection. A control group should receive a vehicle solution.

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-injection.

-

Sample Analysis: Analyze the concentration of D-glutamate in the dialysate samples using a highly sensitive method such as HPLC with fluorescence detection after chiral derivatization.[9]

-

Data Presentation: Express the data as a percentage change from the baseline D-glutamate levels.

A significant and sustained increase in extracellular D-glutamate in the H-D-Glu(OMe)-OH treated group compared to the control group would provide direct evidence of its in vivo precursor activity.[10]

In Vivo Microdialysis Experimental Workflow

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 3. Transport of glutamate and other amino acids at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of glutamate efflux at the blood–brain barrier: involvement of glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-glutamate(D-aspartate) oxidase - Wikipedia [en.wikipedia.org]

- 6. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Biological Activity of D-Glutamic Acid Gamma-Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glutamic acid gamma-methyl ester is a derivative of the D-enantiomer of glutamic acid, a non-proteinogenic amino acid. While its L-counterpart, L-glutamic acid, is the principal excitatory neurotransmitter in the mammalian central nervous system, the biological role of D-glutamic acid and its esters is less defined, yet an area of growing research interest. This technical guide provides a comprehensive overview of the known and potential biological activities of D-glutamic acid gamma-methyl ester, drawing upon available literature and data from closely related compounds. The content herein focuses on its potential neuroactivity, role in bacterial chemotaxis, and other reported biological effects. Methodologies for investigating its activity are detailed, and relevant signaling pathways are illustrated to provide a foundational understanding for researchers in neuroscience, pharmacology, and microbiology.

Introduction

Glutamic acid and its derivatives are pivotal molecules in biochemistry and neuroscience. L-glutamic acid's role as a primary excitatory neurotransmitter, acting through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors, is well-established.[1][2] In contrast, D-amino acids were historically considered "unnatural," though it is now understood that they play significant physiological roles. D-glutamic acid, for instance, is found in bacterial cell walls and has been detected in mammalian tissues, where it is thought to be a less potent agonist at the NMDA receptor compared to L-glutamic acid.[3][4]

The esterification of the gamma-carboxyl group of D-glutamic acid to form D-glutamic acid gamma-methyl ester alters its chemical properties, potentially influencing its bioavailability, membrane permeability, and interaction with biological targets. This guide synthesizes the current, albeit limited, understanding of the biological activity of D-glutamic acid gamma-methyl ester, providing a framework for future research and development.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | D-Glutamic acid gamma-methyl ester | [5] |

| Synonyms | D-Glutamic acid 5-methyl ester | [6] |

| CAS Number | 6461-04-7 | [6] |

| Molecular Formula | C₆H₁₁NO₄ | [6] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥99% (commercially available) | [6] |

Potential Biological Activities and Applications

While specific quantitative data on the biological activity of D-glutamic acid gamma-methyl ester is scarce in publicly available literature, its potential applications are inferred from its structural similarity to other compounds and from general statements in chemical supplier technical sheets.

3.1. Neurotransmitter Modulation and Neuroprotection

Commercial sources suggest that D-glutamic acid gamma-methyl ester is investigated for its potential as a neurotransmitter modulator and for neuroprotective effects.[5] This is likely based on the known neuroactivity of D-glutamic acid and other glutamate (B1630785) derivatives. D-glutamic acid itself is an agonist at the NMDA receptor, albeit with lower potency than L-glutamic acid.[3] The esterification may alter its affinity for glutamate receptors or its transport across the blood-brain barrier.

The dimethyl ester of DL-glutamic acid has been noted to act as an antagonist of glutamate-mediated neurosignaling in some contexts.[7] This suggests that esterification could potentially shift the activity of D-glutamic acid from agonistic to antagonistic, a hypothesis that requires experimental validation.

3.2. Role in Bacterial Chemotaxis

A significant body of research from the 1970s and 1980s identified a gamma-glutamyl methyl ester as a key component of the methyl-accepting chemotaxis proteins (MCPs) in bacteria such as Escherichia coli and Bacillus subtilis.[8][9][10] This esterification and demethylation of glutamic acid residues on MCPs is a crucial part of the signal transduction pathway that allows bacteria to respond to chemical gradients in their environment.

While these studies do not specifically use exogenous D-glutamic acid gamma-methyl ester, they establish a clear biological precedent for the importance of this specific chemical modification in a fundamental cellular process.

3.3. Other Potential Applications

-

Peptide Synthesis: As a derivative of an amino acid, it serves as a building block in the synthesis of peptides, particularly for creating analogs with modified properties.[5]

-

Flavor Enhancer: The DL-racemic mixture of glutamic acid gamma-methyl ester is noted for its use as a flavor enhancer in the food industry.[11]

-

Metabolic Studies: Glutamic acid dimethyl ester has been used as a cell-permeable form of glutamate to study its effects on insulin (B600854) secretion.[7]

Quantitative Data (from related compounds)

| Compound | Assay | Target | Activity | Reference |

| Glutamic acid diethyl ester (GLADE) | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 12.75 mg/mL | [12] |

| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 12.75 mg/mL | [12] | |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 25.5 mg/mL | [12] | |

| (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) | [³H]AMPA binding | AMPA Receptor | IC₅₀ = 0.04 µM | [13] |

| Rat cortical slice electrophysiology | AMPA Receptor | EC₅₀ = 3.5 µM | [13] |

Experimental Protocols

Detailed experimental protocols for D-glutamic acid gamma-methyl ester are not published. However, based on the investigation of related compounds, the following methodologies would be appropriate.

5.1. In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of D-glutamic acid gamma-methyl ester to various glutamate receptor subtypes (e.g., NMDA, AMPA).

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for native receptors, or HEK293 cells transfected with specific receptor subunits).

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor, or [³H]AMPA for the AMPA receptor) in the presence of varying concentrations of D-glutamic acid gamma-methyl ester.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

5.2. Electrophysiological Recordings

-

Objective: To assess the functional activity (agonist or antagonist) of D-glutamic acid gamma-methyl ester at ionotropic glutamate receptors.

-

Methodology (using Xenopus oocytes or cultured neurons):

-

Prepare Xenopus oocytes expressing specific glutamate receptor subtypes or use primary neuronal cultures.

-

Perform two-electrode voltage-clamp recordings (for oocytes) or whole-cell patch-clamp recordings (for neurons).

-

Perfuse the cells with a control solution and then with solutions containing known glutamate receptor agonists (e.g., NMDA/glycine, AMPA) to elicit a baseline current response.

-

To test for agonist activity, apply varying concentrations of D-glutamic acid gamma-methyl ester alone.

-

To test for antagonist activity, co-apply varying concentrations of D-glutamic acid gamma-methyl ester with a fixed concentration of a known agonist.

-

Measure the changes in inward current and construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

5.3. Bacterial Chemotaxis Assay

-

Objective: To determine if exogenous D-glutamic acid gamma-methyl ester can influence bacterial chemotaxis.

-

Methodology (Swarm Plate Assay):

-

Prepare semi-solid agar (B569324) plates (e.g., 0.3% agar) with appropriate growth media.

-

Inoculate the center of the plate with a small volume of a motile bacterial culture (e.g., E. coli).

-

Place a small filter disc containing a solution of D-glutamic acid gamma-methyl ester at a distance from the inoculation point. A known chemoattractant (e.g., aspartate) and a neutral substance (e.g., saline) should be used as positive and negative controls, respectively.

-

Incubate the plates and observe the formation of "swarms" or rings of bacteria moving towards or away from the test compounds.

-

The diameter of the swarm is a measure of the chemotactic response.

-

Signaling Pathways and Logical Relationships (Visualized with Graphviz)

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of D-glutamic acid gamma-methyl ester.

Caption: Potential interaction of D-glutamic acid gamma-methyl ester with glutamate receptor signaling pathways.

Caption: Role of gamma-glutamyl methyl ester formation in bacterial chemotaxis signaling.

Caption: A logical workflow for investigating the neuroactivity of D-glutamic acid gamma-methyl ester.

Conclusion and Future Directions

The biological activity of D-glutamic acid gamma-methyl ester is an underexplored area of research. While its structural relationship to L-glutamic acid and other neuroactive compounds suggests a potential role in modulating neuronal function, there is a significant lack of direct experimental evidence and quantitative data. The established role of gamma-glutamyl methyl ester in bacterial chemotaxis provides a compelling, albeit distinct, example of its biological relevance.

Future research should focus on systematically evaluating the interaction of D-glutamic acid gamma-methyl ester with known glutamate receptors and transporters through rigorous binding and functional assays. Investigating its effects on neuronal viability, synaptic plasticity, and its potential to cross the blood-brain barrier will be crucial in determining its therapeutic potential for neurological disorders. Furthermore, exploring its role in microbiology beyond chemotaxis could unveil novel biological functions. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. D-Glutamic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]

- 4. Gamma-glutamylmethylamide. A new intermediate in the metabolism of methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Isolation of glutamic acid methyl ester from an Escherichia coli membrane protein involved in chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of H-D-Glu(OMe)-OH in Synaptic Plasticity: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating the molecular cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). The study of glutamate receptor agonists and antagonists has been instrumental in dissecting the complex signaling pathways involved in these processes. This technical guide focuses on H-D-Glu(OMe)-OH, a derivative of glutamic acid, and its role in the investigation of synaptic plasticity. While direct, extensive research on H-D-Glu(OMe)-OH in this specific context is limited, this document will synthesize the available information and provide a framework for understanding its potential mechanisms of action based on the broader knowledge of glutamate analogs.

Core Concepts in Glutamatergic Synaptic Plasticity

The induction of both LTP and LTD at many excitatory synapses is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The prevailing model suggests that the magnitude and duration of the postsynaptic calcium (Ca2+) signal dictate the direction of plasticity.[1][2]

-

Long-Term Potentiation (LTP): A large, transient rise in postsynaptic Ca2+, typically triggered by high-frequency stimulation, leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][3] CaMKII activation results in the phosphorylation of AMPA receptors, increasing their conductance, and promotes the insertion of additional AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4][5]

-

Long-Term Depression (LTD): A modest, prolonged increase in postsynaptic Ca2+ is thought to activate protein phosphatases, such as calcineurin, which dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane and a weakening of the synapse.[1]

H-D-Glu(OMe)-OH: A Glutamic Acid Derivative

H-D-Glu(OMe)-OH, also known as D-glutamic acid γ-methyl ester, is a derivative of the amino acid glutamate.[6] As a glutamate analog, its primary expected mechanism of action would be through interaction with glutamate receptors. The "D-" configuration of the alpha-carbon is a key structural feature. While L-glutamate is the endogenous neurotransmitter, certain D-amino acids, such as D-serine and D-aspartate, are known to be active at synapses and can modulate NMDA receptor function and synaptic plasticity.[7]

Postulated Mechanism of Action of H-D-Glu(OMe)-OH in Synaptic Plasticity

Given the absence of direct experimental evidence, the mechanism of action of H-D-Glu(OMe)-OH in synaptic plasticity can be hypothesized based on its structural similarity to other glutamate receptor ligands. The methyl ester modification could influence its binding affinity and efficacy at different glutamate receptor subtypes.

One plausible hypothesis is that H-D-Glu(OMe)-OH acts as a competitive antagonist at NMDA receptors, similar to other dicarboxylic amino acids like D,L-alpha-aminoadipate.[8] Alpha-aminoadipate has been shown to antagonize postsynaptic responses to aspartate more prominently than glutamate.[8] If H-D-Glu(OMe)-OH shares this property, it would be expected to inhibit the induction of NMDA receptor-dependent LTP and LTD.

The following diagram illustrates the potential point of intervention of H-D-Glu(OMe)-OH as a hypothetical NMDA receptor antagonist in the LTP signaling cascade.

Experimental Protocols for Investigating H-D-Glu(OMe)-OH

To rigorously test the effects of H-D-Glu(OMe)-OH on synaptic plasticity, standard electrophysiological and biochemical protocols would be employed.

Electrophysiology in Hippocampal Slices

This is the gold-standard method for studying LTP and LTD ex vivo.

-

Slice Preparation:

-

Acute hippocampal slices (300-400 µm thick) are prepared from rodents.

-